molecular formula C30H34O9 B2480215 Schisantherin E CAS No. 64917-83-5

Schisantherin E

Cat. No.: B2480215
CAS No.: 64917-83-5
M. Wt: 538.593
InChI Key: ZNXDFTKQSCEJGE-DSASHONVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Schisantherin E typically involves the extraction from the fruit of Schisandra sphenanthera. The process includes:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Schisantherin E undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a reference compound in the study of lignans and their chemical properties.

    Biology: Investigated for its role in modulating biological pathways, including anti-inflammatory and antioxidant pathways.

    Medicine: Explored for its hepatoprotective effects, making it a candidate for liver disease treatments.

    Industry: Utilized in the development of dietary supplements and herbal medicines.

Comparison with Similar Compounds

  • Schisantherin A
  • Schisantherin B
  • Schisantherin C
  • Schisantherin D
  • Deoxyschisandrin

Comparison: Schisantherin E is unique among its analogs due to its specific molecular structure, which confers distinct pharmacological properties. For instance, while Schisantherin A and B also exhibit anti-inflammatory properties, this compound has shown a higher potency in certain biological assays .

Properties

IUPAC Name

[(8S,9S,10S)-9,14-dihydroxy-3,4,5,15,16-pentamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O9/c1-16-13-18-14-20(31)24(35-4)26(37-6)22(18)23-19(15-21(34-3)25(36-5)27(23)38-7)28(30(16,2)33)39-29(32)17-11-9-8-10-12-17/h8-12,14-16,28,31,33H,13H2,1-7H3/t16-,28-,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXDFTKQSCEJGE-DSASHONVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes Schisantherin E unique in terms of its interaction with Cytochrome P450 enzymes?

A: this compound demonstrates a remarkable selectivity for Cytochrome P450 3A5 (CYP3A5) compared to the closely related CYP3A4 isoform. [, ] While both enzymes share 84% sequence identity, this compound exhibits a significantly higher catalytic efficiency with CYP3A5. [] This selectivity makes it a valuable probe for studying CYP3A5 activity. []

Q2: How does this compound interact with CYP3A5 at a molecular level?

A: Computational studies combining molecular docking, molecular dynamics simulations, and binding free energy calculations have shed light on the interaction between this compound and CYP3A4/CYP3A5. [] Key findings reveal:

  • Hydrogen bonding: Glutamic acid at position 374 (Glu374) in CYP3A5 forms a direct hydrogen bond with this compound. In contrast, Serine 119 (Ser119) mediates this interaction in CYP3A4. []
  • Water-mediated interactions: A water molecule situated between the B-C loop and the I helix of the enzymes participates in distinct hydrogen-bonding networks with this compound, further influencing the binding differences between CYP3A4 and CYP3A5. []
  • Hydrophobic interactions: Residue variations between CYP3A4 (Phe108, Leu210) and CYP3A5 (Leu108, Phe210) lead to conformational changes in the Phe-cluster residues, notably Phe213 and Phe215. These changes strengthen hydrophobic interactions with this compound in CYP3A5. []

Q3: What is the significance of the structural differences between this compound and other Schisandra lignans like Schisantherin A, B, C, and D?

A: While Schisantherin A, B, C, and D have shown efficacy in lowering serum glutamic-pyruvic transaminase (GPT) levels in hepatitis models, this compound, alongside Deoxyschisandrin, did not exhibit this activity. [, ] This suggests that structural variations within this family of lignans significantly impact their biological activities and target interactions. Further research is needed to fully elucidate the structure-activity relationships governing these compounds.

Q4: How is this compound metabolized?

A: CYP3A5 specifically catalyzes the 2-O-demethylation of this compound, resulting in a major metabolite: 2-O-demethylated this compound. [] This metabolic reaction highlights the selective interaction between this compound and CYP3A5.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.